molecular formula C28H30N6O3 B607699 GNE-886

GNE-886

Número de catálogo: B607699
Peso molecular: 498.6 g/mol
Clave InChI: ZKIRTFGYQVXNGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNE-886 is A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). This compound was found to have a CECR2 "dot" EC50 of 370 nM. This compound had a wide selectivity over the 40 bromodomains tested, with only BRD9 (KD = 2000 μM) and its homologue BRD7 (KD = 1100 μM), as well as TAF1(2) (KD =0.62 μM) and its homologue TAF1L(2) (KD = 2400 μM), showing significant binding.

Propiedades

IUPAC Name

N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRTFGYQVXNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Roles of Cecr2 and Therapeutic Implications of Its Inhibition

CECR2 Involvement in Chromatin Remodeling and Transcriptional Regulation

CECR2 plays a critical role in chromatin remodeling by interacting with SNF2L and SNF2H, which are proteins that drive this process nih.govualberta.ca. The CECR2-containing remodeling factor (CERF) complex, involving CECR2 and SNF2L or SNF2H, is an ATP-dependent chromatin remodeler uniprot.orgualberta.cathesgc.org. This complex is involved in the formation of ordered nucleosome arrays and influencing chromatin accessibility proteinatlas.orguniprot.org. CECR2's interaction with acetylated histones H3 and H4, particularly multi-acetylated forms, highlights its role in transcriptional activation in euchromatic regions biorxiv.org.

CECR2 has also been shown to affect transcription by interacting with transcription factors. For instance, it forms a complex with RELA, a member of the NF-κB family, and is recruited by acetylated RELA to increase chromatin accessibility and activate the expression of target genes nih.govbiorxiv.orghealth.mil. These target genes include those involved in metastasis promotion and cytokine production nih.govresearchgate.net. Studies using RNA sequencing have revealed significant changes in gene expression upon CECR2 knockout, with numerous genes being up or downregulated, indicating CECR2's broad impact on the transcriptome nih.govbiorxiv.org.

Role of CECR2 in Developmental Processes

CECR2 is predominantly expressed in the nervous system and plays important roles in various developmental processes proteinatlas.orgthesgc.org.

CECR2 is required during embryogenesis for neural tube closure proteinatlas.orguniprot.org. Mutations in the mouse Cecr2 gene can lead to severe neural tube defects, such as exencephaly, which is analogous to human anencephaly ualberta.cathesgc.org. CECR2 functions as part of an ATP-dependent complex involved in neurulation sfari.orggenecards.org. It has been shown to interact with LUZP1, a protein also required for neurulation, in embryonic stem cells ualberta.cacdnsciencepub.com.

In adult tissues, CECR2 is required for spermatogenesis proteinatlas.orguniprot.orgjensenlab.org. It forms ISWI-type chromatin complexes in the testis proteinatlas.orguniprot.org. Studies in Cecr2 mutant mice that survive to adulthood show a subfertility phenotype and significantly smaller litters compared to wild-type mice ualberta.cacdnsciencepub.comresearchgate.net. Although the morphology, count, motility, and morphology of sperm appear normal in these mutants, their ability to fertilize oocytes is compromised researchgate.netnih.gov. In the testis, CECR2 primarily interacts with SNF2H, in contrast to its interaction with SNF2L in embryonic stem cells researchgate.netnih.gov.

Contributions to Neurulation

CECR2 in DNA Damage Response Pathways

CECR2 has been suggested to play a role in DNA damage response pathways proteinatlas.orgthesgc.orggenecards.org. Research indicates that CECR2 is important for the formation of γ-H2AX, a marker of DNA double-strand breaks, and for the repair of these breaks nih.gov. A genome-wide screen identified the bromodomain of CECR2 as having a strong inhibitory activity on γ-H2AX formation following DNA damage nih.gov. This suggests that CECR2 is a novel DNA damage response protein nih.gov.

Preclinical Investigations of CECR2 Inhibition in Disease Contexts

Given its roles in chromatin remodeling, transcriptional regulation, and cellular processes, CECR2 has emerged as a potential therapeutic target, particularly in the context of cancer nih.govhealth.mil.

CECR2 has been identified as an epigenetic driver of breast cancer metastasis nih.govresearchgate.net. Studies comparing primary and metastatic breast tumors have shown that CECR2 is a top upregulated epigenetic regulator in metastases and its expression is associated with worse metastasis-free survival nih.govhealth.milresearchgate.net. CECR2 is required for breast cancer metastasis in mouse models, with a more pronounced effect observed in immunocompetent settings nih.govresearchgate.net.

Mechanistically, CECR2 promotes breast cancer metastasis by activating NF-κB signaling nih.govbiorxiv.org. It interacts with acetylated RELA through its bromodomain, leading to increased chromatin accessibility and the activation of metastasis-promoting genes and cytokine genes like CSF1 and CXCL1 nih.govbiorxiv.orghealth.milresearchgate.net. These cytokines are critical for creating an immunosuppressive microenvironment at metastatic sites by promoting the recruitment and polarization of M2 macrophages nih.govbiorxiv.orghealth.mil.

Pharmacological inhibition of the CECR2 bromodomain has shown promise in preclinical studies nih.govbiorxiv.orghealth.mil. Inhibitors like GNE-886 and NVS-CECR2-1 have been shown to block the interaction between CECR2 and RELA and reduce the expression of NF-κB target genes such as CSF1 and CXCL1 in metastatic breast cancer cells nih.govbiorxiv.org. Treatment with CECR2 bromodomain inhibitors has been shown to impede NF-κB-mediated immune suppression by macrophages and inhibit breast cancer metastasis in mouse models nih.govbiorxiv.orghealth.mil. Inhibition of CECR2 has also been shown to suppress the migration and invasion capabilities of metastatic breast cancer cells and reduce M2 macrophage polarization biorxiv.orghealth.mil. These findings support the potential utility of CECR2 bromodomain inhibition as a therapeutic strategy for metastatic breast cancer, including difficult-to-treat subtypes like triple-negative breast cancer health.milyale.edunews-medical.net.

Here is a summary of some research findings related to CECR2 inhibition:

This compound as a Pharmacological Tool in Breast Cancer Models

This compound has been utilized as a pharmacological tool to investigate the role of CECR2 in breast cancer models biorxiv.orgnih.gov. Studies have shown that CECR2 is upregulated in metastatic breast tumors and is associated with increased M2 macrophages and worse metastasis-free survival biorxiv.orgnih.gov. CECR2 is required for breast cancer metastasis in multiple mouse models biorxiv.orgnih.govresearchgate.net.

Research using this compound and another CECR2 inhibitor, NVS-CECR2-1, has demonstrated that pharmacological inhibition of CECR2 can suppress the expression of NF-κB target genes, including CSF1 and CXCL1, in metastatic breast cancer cells biorxiv.orgnih.gov. These genes are known to be critical for immunosuppression in the tumor microenvironment biorxiv.orgnih.gov.

In vitro studies using LM2 breast cancer cells treated with 1 µM this compound showed impaired migration and invasion capabilities biorxiv.orgnih.gov.

Cell Line Treatment (Concentration) Effect on Migration Effect on Invasion
LM2 breast cancer cells DMSO (Control) - -
LM2 breast cancer cells This compound (1 µM) Impaired Impaired
LM2 breast cancer cells NVS-CECR2-1 (1 µM) Impaired Impaired

Furthermore, pharmacological inhibition of CECR2 with this compound suppressed NF-κB target gene expression, M2 macrophage polarization, and breast cancer metastasis in consistent results nih.gov.

Effects on M2 Macrophage Polarization and Immune Suppression in the Tumor Microenvironment

CECR2 has been shown to stimulate the recruitment and polarization of tumor-associated macrophages (TAMs), contributing to the creation of an immunosuppressive tumor microenvironment biorxiv.orgnih.gov. Specifically, CECR2 promotes the polarization of macrophages towards the M2 phenotype biorxiv.orgnih.gov. M2 macrophages are known to secrete immunosuppressive cytokines like IL-10 and TGF-β, which can inhibit the function of anti-tumor immune cells such as CD8+ T cells and promote tumor progression mdpi.com.

Pharmacological inhibition of CECR2 with this compound has been shown to suppress M2 macrophage polarization biorxiv.orgnih.gov. Studies where macrophages were treated with conditioned media from 4T1 breast cancer cells treated with this compound showed suppressed expression of M2 macrophage markers in a dose-dependent manner biorxiv.orgbiorxiv.org. However, direct treatment of macrophages with this compound did not affect the expression of M2 macrophage markers biorxiv.orgbiorxiv.org. This suggests that CECR2 in cancer cells influences macrophage polarization indirectly, likely through secreted factors like CSF1 and CXCL1, whose expression is suppressed by this compound biorxiv.orgnih.gov.

The suppression of M2 macrophage polarization by CECR2 inhibition can reduce immune suppression within the tumor microenvironment biorxiv.orgnih.gov. This reduction in immunosuppression might potentially increase the efficacy of immunotherapies biorxiv.orgnews-medical.net. Targeting CECR2 using specific inhibitors like this compound can effectively enhance antitumor immunity jci.orgjci.org. This can lead to the activation of T cells and potentially convert immunologically "cold" tumors into "hot" tumors that are more responsive to immune-mediated elimination and current immunotherapies news-medical.netminsky.ai.

Treatment of 4T1 Cells Treatment of Macrophages Effect on M2 Macrophage Markers (Arg1, CD206, IL-10)
DMSO (Control) Conditioned Media Induced expression
This compound (various doses) Conditioned Media Suppressed expression (dose-dependent)
NVS-CECR2-1 (various doses) Conditioned Media Suppressed expression (dose-dependent)
NVS-CECR2-1 or this compound Direct Treatment No effect

Compound Names and PubChem CIDs:

Compound Name PubChem CID
This compound 135642760
NVS-CECR2-1 11875893
CSF1 8771
CXCL1 428333
RELA 5958
SMARCA1 6600
SMARCA5 6599
IL-10 16165316
TGF-β 10219

The Chemical Compound this compound: A Selective Inhibitor of the CECR2 Bromodomain and Its Implications in Cancer Biology

This compound is a synthetic chemical compound recognized as a potent and selective inhibitor of the bromodomain of Cat eye syndrome chromosome region candidate 2 (CECR2) medchemexpress.commedkoo.comprobechem.commybiosource.comnih.gov. Its inhibitory activity against CECR2 is characterized by an IC50 value of 0.016 µM and an EC50 value of 370 nM medchemexpress.commedchemexpress.com. While this compound exhibits broad selectivity across a panel of 40 bromodomains, it shows some activity against BRD9 with an IC50 of 1.6 µM medchemexpress.commedkoo.commybiosource.com. The compound is chemically defined as 6-allyl-N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]-4-piperidyl]-N-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-4-carboxamide, corresponding to CAS number 2101957-05-3 medkoo.commybiosource.com. This compound serves primarily as an in vitro tool compound for the investigation of the CECR2 bromodomain's function mybiosource.comnih.govosti.gov.

Comparative Analysis with Other Cecr2 Bromodomain Modulators

Comparison of Selectivity and Potency with Other Known Bromodomain Inhibitors

GNE-886 has been characterized as a potent and selective inhibitor of the CECR2 bromodomain. Its potency is reported with an IC50 value of 0.016 µM (16 nM) in biochemical assays and an EC50 value of 370 nM in cellular assays medchemexpress.combioscience.co.ukprobechem.com. Selectivity profiling of this compound across a panel of 40 bromodomains indicated a wide selectivity window probechem.commedkoo.com. While primarily targeting CECR2, this compound has shown some activity towards other bromodomains, including BRD9, BRD7, TAF1(2), and TAF1L(2) medkoo.combiorxiv.org. Specifically, it exhibits over 100-fold selectivity over BRD9, BRD7, TAF1(2), and BRD4(1) probechem.com. A selectivity window of 2 log units over BET family members has also been observed, minimizing the risk of observing BET inhibition phenotypes nih.gov. The binding mode of this compound within the CECR2 bromodomain pocket involves hydrogen bonds with the conserved Asn514 and π-stacking interactions with the gatekeeper Tyr520, along with hydrophobic interactions with residues in the WPF motif and αZ helix biorxiv.org.

For comparison, another pan-BRD inhibitor, bromosporine, is a potent inhibitor of CECR2 but lacks selectivity over other bromodomains sci-hub.se.

Comparative Studies with Other Selective CECR2 Inhibitors (e.g., NVS-CECR2-1)

NVS-CECR2-1 is another small-molecule inhibitor developed to selectively target the CECR2 bromodomain guidetopharmacology.orgtocris.com. It is described as a potent and selective CECR2 inhibitor with an IC50 of 47 nM tocris.combio-techne.com. NVS-CECR2-1 has demonstrated selectivity for CECR2 over a panel of other bromodomains tocris.combio-techne.com.

Both this compound and NVS-CECR2-1 have been utilized in comparative studies investigating the functional roles of CECR2. They have been shown to block the interaction between CECR2 and RELA, a subunit of the NF-κB complex nih.govbiorxiv.org. Studies in metastatic breast cancer, lung cancer, and melanoma cells have shown that both NVS-CECR2-1 and this compound reduce the expression of genes like CSF1/2 and CXCL1 in a dose-dependent manner nih.govbiorxiv.org. These findings suggest that both inhibitors are effective in disrupting CECR2-mediated gene activation in cellular contexts.

While both compounds are considered potent and selective CECR2 inhibitors and valuable research tools, some comparative information exists regarding their potential. One study suggested that NVS-CECR2-1 has the most potential between the two because it was demonstrated to inhibit the CECR2-RelA interaction in vitro and CECR2 bromodomain chromatin binding ability biorxiv.orgbiorxiv.org. However, the structural details of how NVS-CECR2-1 binds within the CECR2 bromodomain pocket were noted as missing in that context biorxiv.orgbiorxiv.org.

The reported binding affinities and cellular activities for this compound and NVS-CECR2-1 are presented in the following table:

CompoundTargetAssay TypePotency ValueReference
This compoundCECR2Biochemical (IC50)16 nM (0.016 µM) medchemexpress.combioscience.co.ukprobechem.com
This compoundCECR2Cellular (EC50)370 nM medchemexpress.combioscience.co.uk
This compoundBRD9Biochemical (IC50)1.6 µM medchemexpress.combioscience.co.uk
NVS-CECR2-1CECR2Biochemical (IC50)47 nM tocris.combio-techne.com
NVS-CECR2-1CECR2ITC (pKd)7.1 (equivalent to ~80 nM Kd) sci-hub.se

Future Research Directions and Therapeutic Perspectives for Cecr2 Bromodomain Inhibition

Deeper Elucidation of CECR2-Mediated Biological Pathways

Future research is focused on gaining a more comprehensive understanding of the biological pathways regulated by CECR2. CECR2 is known to be a regulatory subunit of ATP-dependent chromatin remodeling complexes, such as CERF (CECR2-containing remodeling factor), which modulate nucleosome organization to facilitate DNA accessibility for processes like neurulation, spermatogenesis, transcription, and replication biorxiv.orgnih.gov. CECR2 also plays a role in the DNA damage response (DDR) nih.govgenecards.org. Studies have shown that CECR2 interacts with acetylated RelA, a subunit of the NF-κB transcription factor, through its bromodomain researchgate.netnih.govbiorxiv.orgbiorxiv.org. This interaction is crucial for the activation of NF-κB signaling and the expression of target genes, including those involved in epithelial-mesenchymal transition (EMT) and those like CSF1 and CXCL1, which are critical for immunosuppression in the tumor microenvironment nih.govbiorxiv.orgbiorxiv.orgresearchgate.net.

Further research is needed to fully characterize the spectrum of acetylated proteins that interact with the CECR2 bromodomain beyond histones and RelA biorxiv.orgresearchgate.net. Understanding the structural mechanisms of CECR2-bromodomain interactions with both histone and non-histone ligands is an active area of investigation biorxiv.orgresearchgate.netbiorxiv.org. Techniques such as isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and high-throughput peptide assays are being employed to elucidate binding specificity and structural details biorxiv.orgresearchgate.netbiorxiv.org. For instance, studies have shown that the CECR2 bromodomain prefers multi-acetylated histone H3 and H4 ligands, with the highest affinity observed for tetra-acetylated histone H4 biorxiv.orgresearchgate.netbiorxiv.org. Neighboring post-translational modifications can also modulate acetyllysine recognition biorxiv.orgresearchgate.netbiorxiv.org. The interaction with acetylated RelA at lysine 310 has been shown to be important for NF-κB transcriptional activity, and CECR2 inhibitors like GNE-886 can block this interaction biorxiv.orgbiorxiv.org.

Future studies aim to map the complete network of CECR2 interactions and the downstream effects on gene expression and cellular processes. This includes investigating how the recognition of histone modifications influences the chromatin remodeling activity of CECR2 biorxiv.org. The role of CECR2 in other cellular processes, such as somatic cell reprogramming, also warrants further investigation umn.edu.

Investigation of this compound in Additional Disease Models Beyond Breast Cancer

While initial research, particularly utilizing this compound and NVS-CECR2-1, has highlighted the potential of CECR2 inhibition in metastatic breast cancer by suppressing NF-κB signaling, M2 macrophage polarization, and metastasis, the role of CECR2 and the potential therapeutic application of its inhibitors like this compound are being explored in other disease contexts umn.edunih.govbiorxiv.orgminsky.aiyale.edusciencedaily.com.

CECR2's involvement in various biological processes suggests potential roles in other diseases. It is established that CECR2 is critical for neurulation during embryonic development, and Cecr2 deletion has been associated with neural tube defects nih.govumn.edu. CECR2 has also been implicated in female and male reproductive processes, with mutations affecting pregnancy and spermatogenesis umn.edu. Furthermore, CECR2 has been identified as a potential prognostic marker for patients with glioma biorxiv.orgbiorxiv.org.

Given CECR2's role in chromatin remodeling, DNA damage response, and NF-κB signaling, its dysregulation could contribute to various cancers and inflammatory conditions biorxiv.orgresearchgate.netnih.govnih.govgenecards.org. Future research using tool compounds like this compound could explore the effect of CECR2 inhibition in models of other cancers where CECR2 might be overexpressed or play a pro-tumorigenic role. This includes investigating its potential in modulating inflammatory pathways mediated by NF-κB in diseases beyond cancer biorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.org. The use of Cecr2 mutant mice as models for studying aspects of Cat Eye Syndrome, a chromosomal disorder involving the CECR2 region, also presents an avenue for understanding the broader pathological implications of CECR2 dysfunction researchgate.net.

Data from studies using this compound and NVS-CECR2-1 in metastatic breast cancer cell lines have shown suppression of key genes. nih.govbiorxiv.org.

Cell Line (Metastatic Breast Cancer)CECR2 InhibitorEffect on CSF1/2 ExpressionEffect on CXCL1 Expression
LM2This compoundSuppressed (Dose-dependent) biorxiv.orgSuppressed (Dose-dependent) biorxiv.org
4T1This compoundNot explicitly shown for gene expression, but inhibition decreased M2 macrophages and metastasis umn.eduNot explicitly shown for gene expression, but inhibition decreased M2 macrophages and metastasis umn.edu
Multiple metastatic cancer cells (including lung cancer and melanoma)This compoundSubstantially suppressed biorxiv.orgSubstantially suppressed biorxiv.org

The observed effects of this compound on suppressing genes like CSF1 and CXCL1, which are involved in macrophage recruitment and polarization, suggest potential therapeutic applications in diseases where modulating the tumor microenvironment or inflammatory responses is beneficial nih.govbiorxiv.orgbiorxiv.org.

Strategies for Developing Next-Generation CECR2-Targeting Agents

The development of potent and selective CECR2 bromodomain inhibitors like this compound and NVS-CECR2-1 has paved the way for exploring CECR2 as a therapeutic target nih.govnih.govbiorxiv.orgbiorxiv.org. Future strategies for developing next-generation CECR2-targeting agents involve several approaches.

One key area is the design of compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-based drug design, building upon the knowledge gained from compounds like this compound, which was developed from a pyrrolopyridone lead, is crucial osti.gov. Understanding the specific binding modes of inhibitors within the CECR2 bromodomain pocket is essential for rational design osti.govbiorxiv.org. This compound, for instance, exhibits a binding mode where it interacts with specific residues and forms hydrophobic contacts within the bromodomain pocket osti.gov.

Achieving high selectivity over other bromodomains, particularly closely related ones like BPTF, is a significant challenge and a focus for next-generation inhibitors umn.eduresearchgate.netsci-hub.se. While this compound shows selectivity over many bromodomains, further optimization could enhance this profile medchemexpress.comsci-hub.se.

Beyond small molecule inhibitors that compete for the acetyl-lysine binding pocket, strategies could include developing allosteric inhibitors that bind to different sites on the CECR2 bromodomain or the larger CECR2 protein to modulate its function.

Another emerging strategy in epigenetic target modulation is targeted protein degradation. While underexplored for non-BET bromodomains like CECR2, the development of degraders for BET proteins suggests this is a viable approach acs.org. Early research is exploring the design of heterobifunctional molecules that can induce the degradation of endogenous CECR2 acs.org. This approach could offer advantages over simple inhibition by completely removing the target protein.

Furthermore, combination therapies represent a significant future direction. Given CECR2's role in modulating the tumor microenvironment and immune response, combining CECR2 inhibitors with immunotherapies, such as immune checkpoint blockade, is a promising strategy being explored in animal models minsky.aiyale.edu. The rationale is that CECR2 inhibition can convert immunologically "cold" tumors into "hot" tumors, making them more responsive to immunotherapy minsky.aiyale.edu. Combining CECR2 inhibitors with agents targeting factors like CSF1/CSF1R or CXCL1/CXCR2, which are downstream of CECR2-mediated NF-κB signaling, is also a potential therapeutic approach nih.govminsky.ai.

Developing companion biomarker assays to predict response to CECR2 inhibition will also be important for guiding the clinical application of these agents minsky.ai.

StrategyDescriptionPotential Advantages
Improved Small Molecule InhibitorsDesigning compounds with enhanced potency, selectivity, and pharmacokinetic properties based on structural insights.Refined targeting, reduced off-target effects.
Targeted Protein DegradationDeveloping molecules that induce the degradation of the CECR2 protein.Complete removal of target, potentially overcoming resistance mechanisms associated with inhibition.
Combination TherapiesCombining CECR2 inhibitors with other therapeutic modalities, such as immunotherapies or targeted agents.Enhanced anti-tumor efficacy, overcoming resistance.
Allosteric ModulatorsDeveloping agents that bind to sites on CECR2 other than the acetyl-lysine pocket to modulate activity.Alternative mechanisms of action, potential for different selectivity profiles.

Q & A

Q. What is the synthetic route for GNE-886, and what key steps ensure its purity and selectivity?

this compound is synthesized via a multi-step organic reaction starting from compound 1, involving intermediates like compound 4. Critical steps include precise control of reaction conditions (e.g., temperature, catalysts) and purification techniques (e.g., chromatography) to ensure high yield and purity. The final product (compound 21) requires structural validation using methods like NMR and mass spectrometry .

Q. How does this compound selectively inhibit the CECR2 bromodomain?

this compound binds to the CECR2 bromodomain via hydrogen bonding between its pyridone carbonyl/pyrrole groups and residue N514 in the BC loop. Additionally, π-stacking interactions occur between its pyrrolopyridone core and the gatekeeper residue Y520, ensuring selectivity over other bromodomains. This binding mode was confirmed using 2D HSQC NMR and X-ray crystallography (PDB ID: 3NXB) .

Q. What in vitro assays are used to evaluate this compound’s potency and specificity?

Common assays include:

  • AlphaScreen : Measures displacement of acetylated histone peptides from CECR2-BRD.
  • ITC (Isothermal Titration Calorimetry) : Quantifies binding affinity (Kd).
  • Cellular assays : Assess inhibition of CECR2-dependent transcriptional activity in engineered cell lines. Cross-testing against unrelated bromodomains (e.g., BRD4) ensures specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and cellular efficacy of this compound?

Discrepancies may arise due to off-target effects, cellular permeability, or metabolic instability. Methodological approaches include:

  • Metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.
  • Chemical proteomics : Identify off-target interactions using affinity-based pull-down assays.
  • Structural optimization : Modify lipophilicity (e.g., logP adjustments) to enhance cell permeability .

Q. What experimental strategies validate CECR2 as the primary target of this compound in disease models?

  • CRISPR/Cas9 knockout : Compare this compound’s effects in wild-type vs. CECR2-KO cells.
  • Rescue experiments : Reintroduce wild-type or mutant CECR2 to confirm target dependency.
  • Transcriptomic profiling : Identify downstream genes regulated by CECR2 inhibition using RNA-seq .

Q. How does this compound’s binding mechanism compare to other CECR2 inhibitors (e.g., NVS-CECR2-1)?

Unlike NVS-CECR2-1, which binds to αA, αB, and αC helices, this compound targets the BC loop and ZA channel. Competitive binding assays (e.g., SPR) and co-crystallization studies highlight these differences, informing structure-activity relationship (SAR) optimizations .

Methodological and Data Analysis Questions

Q. What statistical methods are critical for validating this compound’s dose-response data?

  • Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC50.
  • ANOVA with post-hoc tests : Compare efficacy across multiple concentrations or cell lines.
  • Error propagation analysis : Account for variability in technical and biological replicates .

Q. How should researchers design studies to address reproducibility challenges with this compound?

  • Standardize protocols : Document buffer conditions (pH, ionic strength) and assay temperatures.
  • Blind experiments : Minimize bias in data collection and analysis.
  • Public data deposition : Share raw NMR spectra, crystallographic data, and dose-response curves in repositories like Zenodo .

Comparative and Translational Research

Q. What in vivo models are suitable for testing this compound’s therapeutic potential?

  • Xenograft models : Use CECR2-overexpressing tumors to assess antitumor efficacy.
  • Pharmacodynamic markers : Measure histone acetylation levels in peripheral blood mononuclear cells (PBMCs) to confirm target engagement .

Q. How can computational methods guide the optimization of this compound derivatives?

  • Molecular dynamics simulations : Predict binding stability and residence time.
  • Free-energy perturbation (FEP) : Estimate ΔΔG for proposed chemical modifications.
  • AI-driven synthesis planning : Platforms like Synthia suggest feasible routes for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-886
Reactant of Route 2
Reactant of Route 2
GNE-886

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.